molecular formula C12H13NOS B13215967 4-(3-Hydroxy-4-methylthiolan-3-yl)benzonitrile

4-(3-Hydroxy-4-methylthiolan-3-yl)benzonitrile

Cat. No.: B13215967
M. Wt: 219.30 g/mol
InChI Key: INJGUVONGVAMMP-UHFFFAOYSA-N
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Description

4-(3-Hydroxy-4-methylthiolan-3-yl)benzonitrile is an organic compound with the molecular formula C12H13NOS It is characterized by a benzonitrile group attached to a thiolane ring, which contains a hydroxyl and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Hydroxy-4-methylthiolan-3-yl)benzonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-cyanophenol with 3-hydroxy-4-methylthiolane in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-(3-Hydroxy-4-methylthiolan-3-yl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like alkyl halides in the presence of a base.

Major Products

Scientific Research Applications

4-(3-Hydroxy-4-methylthiolan-3-yl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Hydroxy-4-methylthiolan-3-yl)benzonitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups can form hydrogen bonds and other interactions with biological molecules, affecting their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Hydroxy-4-methylthiolan-3-yl)benzonitrile is unique due to the presence of both a thiolane ring and a nitrile group, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C12H13NOS

Molecular Weight

219.30 g/mol

IUPAC Name

4-(3-hydroxy-4-methylthiolan-3-yl)benzonitrile

InChI

InChI=1S/C12H13NOS/c1-9-7-15-8-12(9,14)11-4-2-10(6-13)3-5-11/h2-5,9,14H,7-8H2,1H3

InChI Key

INJGUVONGVAMMP-UHFFFAOYSA-N

Canonical SMILES

CC1CSCC1(C2=CC=C(C=C2)C#N)O

Origin of Product

United States

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